molecular formula C8H9N3OS B1348571 4-Ethyl-5-furan-2-yl-4H-[1,2,4]triazole-3-thiol CAS No. 259153-94-1

4-Ethyl-5-furan-2-yl-4H-[1,2,4]triazole-3-thiol

Cat. No.: B1348571
CAS No.: 259153-94-1
M. Wt: 195.24 g/mol
InChI Key: BYOPKDTXYORKAR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-5-furan-2-yl-4H-[1,2,4]triazole-3-thiol typically involves the reaction of 2-furoyl thiosemicarbazide with potassium hydroxide in ethanol under reflux conditions for three hours, followed by acidification with acetic acid . This method yields the desired triazole compound with good efficiency.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-5-furan-2-yl-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding sulfides.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or alkyl halides in the presence of a base.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding sulfides.

    Substitution: Substituted triazole derivatives.

Scientific Research Applications

4-Ethyl-5-furan-2-yl-4H-[1,2,4]triazole-3-thiol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Ethyl-5-furan-2-yl-4H-[1,2,4]triazole-3-thiol involves its interaction with various molecular targets and pathways. The triazole ring can interact with enzymes and proteins, inhibiting their activity or altering their function. The thiol group can form covalent bonds with reactive sites on biomolecules, leading to changes in their structure and activity .

Comparison with Similar Compounds

Similar Compounds

    5-Furan-2-yl-4H-[1,2,4]triazole-3-thiol: Similar structure but lacks the ethyl group.

    4-Amino-5-phenyl-4H-[1,2,4]triazole-3-thiol: Contains an amino and phenyl group instead of the furan and ethyl groups.

    5-Furan-2-yl-[1,3,4]oxadiazole-2-thiol: Contains an oxadiazole ring instead of a triazole ring.

Uniqueness

4-Ethyl-5-furan-2-yl-4H-[1,2,4]triazole-3-thiol is unique due to its specific combination of the ethyl group, furan ring, and triazole-thiol structure. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Biological Activity

4-Ethyl-5-furan-2-yl-4H-[1,2,4]triazole-3-thiol (CAS No. 259153-94-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, particularly focusing on its antibacterial, antifungal, and anticancer properties.

  • Molecular Formula : C₈H₉N₃OS
  • Molecular Weight : 195.24 g/mol
  • Structure : The compound features a triazole ring with a thiol group, which is crucial for its biological activity.

Antibacterial and Antifungal Activity

Research indicates that this compound exhibits notable antibacterial and antifungal properties. It is particularly effective against various strains of bacteria and fungi:

Microorganism Activity
Escherichia coliModerate antibacterial
Staphylococcus aureusStrong antibacterial
Candida albicansEffective antifungal
Aspergillus nigerEffective antifungal

The compound has been synthesized as part of a series of 1,2,4-triazole derivatives, which have shown enhanced activity compared to their parent compounds due to the presence of the thiol functional group .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. In vitro studies have demonstrated that it exhibits cytotoxic effects against several cancer types:

Cancer Cell Line IC50 (μM) Selectivity
Human melanoma (IGR39)6.5High
Triple-negative breast cancer (MDA-MB-231)8.2Moderate
Pancreatic carcinoma (Panc-1)10.0Moderate

The compound's mechanism involves interaction with cellular receptors and pathways that lead to apoptosis in cancer cells . The presence of the triazole moiety is believed to enhance its stability and bioactivity by facilitating hydrogen bonding and increasing solubility .

Study on Anticancer Activity

In a recent study, derivatives of 1,2,4-triazole including this compound were tested for their effects on human cancer cell lines. The results indicated that compounds with thiol substitutions had significantly higher cytotoxicity compared to those without . Notably, the compound inhibited cell migration in metastatic models, suggesting potential as an antimetastatic agent.

Synthesis and Structure Activity Relationship (SAR)

A structure activity relationship study highlighted that the incorporation of the furan ring and the thiol group was essential for enhancing the biological activity of triazole derivatives. The study concluded that modifications to the triazole core could lead to improved pharmacological profiles .

Properties

IUPAC Name

4-ethyl-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3OS/c1-2-11-7(9-10-8(11)13)6-4-3-5-12-6/h3-5H,2H2,1H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYOPKDTXYORKAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00349784
Record name 4-Ethyl-5-furan-2-yl-4H-[1,2,4]triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259153-94-1
Record name 4-Ethyl-5-furan-2-yl-4H-[1,2,4]triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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